5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2

Description

IUPAC Nomenclature and Molecular Formula

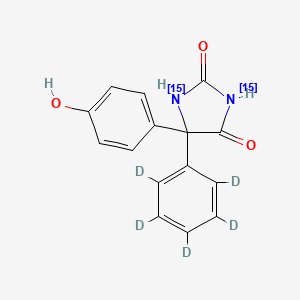

The compound 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 is formally designated under IUPAC nomenclature as 5-(4-hydroxyphenyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-(1,3-15N2)1,3-diazolidine-2,4-dione. This systematic name precisely identifies the positions of isotopic substitutions within the molecular framework.

The molecular formula of this compound is C15H7D515N2O3, reflecting its composition of 15 carbon atoms, 7 hydrogen atoms, 5 deuterium atoms, 2 nitrogen-15 atoms, and 3 oxygen atoms. The compound has a calculated molecular weight of 275.29 g/mol, which is higher than the parent compound (268.27 g/mol) due to the presence of heavier isotopes.

Table 1: Basic Chemical Identity Parameters of this compound

| Parameter | Value |

|---|---|

| IUPAC Name | 5-(4-hydroxyphenyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-(1,3-15N2)1,3-diazolidine-2,4-dione |

| Chemical Formula | C15H7D515N2O3 |

| Molecular Weight | 275.29 g/mol |

| CAS Registry Number | 369656-71-3 |

| InChI Key | XEEDURHPFVXALT-KUBOYCFXSA-N |

The structural representation of this compound includes a central hydantoin ring with two nitrogen atoms (both 15N isotopes), two carbonyl groups, and two aromatic rings – one being a 4-hydroxyphenyl group and the other being a fully deuterated phenyl group (phenyl-d5).

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-(1,3-15N2)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/i1D,2D,3D,4D,5D,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEDURHPFVXALT-KUBOYCFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)[15NH]C(=O)[15NH]2)C3=CC=C(C=C3)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Step Condensation Using Glyoxylic Acid, Phenol, and Urea with Catalysis

- A patented method (CN106674122A) describes a one-step synthesis of 5-(4-hydroxyphenyl) hydantoin using glyoxylic acid, phenol, and urea as starting materials.

- The reaction is catalyzed by modified styrene divinylbenzene resin , which is prepared by sulfonation with 98% sulfuric acid.

- Reaction conditions:

- Temperature: 340–345 K (67–72 °C)

- Time: 20–24 hours

- Molar ratios: glyoxylic acid : phenol : urea : catalyst = 1 : 1–1.5 : 1.5–2 : 2.2–3

- After reaction, the mixture is cooled, filtered, and the product is purified by resin adsorption and methanol desorption, followed by crystallization.

- Yield: approximately 57.7%

- Advantages: simple process, inexpensive raw materials, catalyst recyclability, low waste production.

Aldehyde Reaction with 5-(4-Hydroxyphenyl) Hydantoin

- Another method (KR830000081B1) involves reacting 5-(4-hydroxyphenyl) hydantoin with aldehydes in aqueous/alcoholic solvents at pH 5–8.5 and 40–80 °C to produce substituted hydantoins.

- This approach allows for the introduction of various substituents at the 1,3-positions of the hydantoin ring, which can be adapted for isotopic labeling if isotopically enriched aldehydes or amines are used.

Synthesis via β-Lactam Urea Cyclization

- An advanced synthetic route involves the intramolecular cyclization of racemic trans-β-lactam ureas under basic conditions to form 3,5-disubstituted hydantoins, which can include 5-(4-hydroxyphenyl) substituents.

- This method allows for stereochemical control and can be adapted for isotopic labeling by using isotopically enriched amines or aldehydes in the initial imine formation step.

- Reaction details:

- Initial condensation to form imine from 4-methoxybenzaldehyde and 4-fluoroaniline.

- Cyclization under basic conditions to yield hydantoins.

- Diastereomers separated by preparative HPLC.

- Analytical characterization includes melting point, TLC, IR, NMR, HPLC, and HRMS, confirming structure and purity.

Summary Table of Preparation Methods for 5-(4-Hydroxyphenyl) Hydantoin Derivatives

Research Findings and Analytical Data

- Hydantoin derivatives synthesized by these methods exhibit high purity confirmed by:

- NMR spectroscopy : Confirms incorporation of isotopes and substitution pattern.

- Mass spectrometry : Detects isotopic mass shifts (D5 and ^15N2).

- X-ray crystallography (for related compounds): Confirms molecular conformation and stereochemistry.

- Reaction optimization focuses on temperature, pH, catalyst loading, and reaction time to maximize yield and isotopic incorporation efficiency.

- Purification typically involves recrystallization and chromatographic techniques to separate diastereomers and remove impurities.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

Metabolite Analysis

One of the primary applications of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 is in the analysis of drug metabolites. It is a known metabolite of phenytoin, an anticonvulsant medication. High-pressure liquid chromatography (HPLC) methods have been developed to measure this metabolite in urine, providing sensitive and precise quantification capabilities. The method allows for the detection of the compound at concentrations as low as 300 ng/mL in urine samples, which is critical for therapeutic drug monitoring and pharmacokinetic studies .

Drug Binding Studies

The compound has been utilized in studies investigating drug binding sites and metabolism. Its isotopic labeling facilitates tracking within biological systems, allowing researchers to understand better how drugs interact with transport proteins and their distribution in tissues . For example, the compound can be used to identify specific binding interactions by employing techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Biochemical Research

Transport Mechanisms

Research has shown that this compound plays a role in studying cellular glucose transport mechanisms across biological membranes. Its ability to act as a tracer enables scientists to investigate how substances are transported within human placental barriers and other cellular structures .

In Vivo Studies

The compound has been applied in metabolic studies to assess tissue distribution and metabolic pathways. This includes examining how the hydantoin derivatives are processed within living organisms, providing insights into their pharmacological effects and potential therapeutic uses .

Environmental Applications

Biodegradation Studies

Another emerging application is in environmental science, where isotopically labeled compounds like this compound are used to study biodegradation processes. By tracing these compounds in various environmental matrices, researchers can gain insights into the degradation pathways of pharmaceuticals and their metabolites in ecosystems .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Methodology/Technique Used |

|---|---|---|

| Pharmaceutical | Metabolite analysis of phenytoin | High-pressure liquid chromatography |

| Drug Binding | Investigation of drug interactions | Nuclear magnetic resonance spectroscopy |

| Biochemical Research | Study of glucose transport across membranes | Tracer studies |

| In Vivo Studies | Tissue distribution and metabolic pathway analysis | Isotope labeling techniques |

| Environmental Science | Biodegradation assessment | Tracing degradation pathways |

Case Studies

-

Pharmacokinetic Study of Phenytoin Metabolism

A study utilized this compound to investigate the metabolic pathways of phenytoin in humans. The findings highlighted significant differences in metabolite profiles based on genetic variations among individuals, emphasizing the importance of personalized medicine . -

Transport Mechanism Analysis

In another research project, the compound was employed to trace glucose transport across human placental cells. The results indicated that certain transport proteins preferentially facilitated the movement of hydantoins, providing valuable insights into nutrient transfer during pregnancy .

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The hydantoin ring may also play a role in stabilizing the compound’s conformation and enhancing its biological activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-15N2

- CAS Number : [369656-71-3]

- Molecular Weight : 275.32 g/mol

- Isotopic Composition : 99 atom % deuterium (D5) and 99 atom % nitrogen-15 (15N2) .

- Regulatory Status: Non-hazardous for transport and handling .

Structure and Applications :

This compound is a deuterated and 15N-labeled derivative of hydantoin, a five-membered heterocyclic compound. Isotopic labeling makes it valuable in biomedical research for:

- Metabolic Tracing : Tracking drug distribution and degradation via mass spectrometry or NMR .

- Internal Standards : Enhancing accuracy in quantitative assays .

- Mechanistic Studies : Probing pathways like apoptosis, autophagy, and antibody-drug conjugate (ADC) mechanisms .

Comparison with Structurally Similar Compounds

5-(4-Methylphenyl)-5-phenylhydantoin

Thiazolidinone Derivatives (e.g., Compound 4 in )

- Structure : 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one .

- Key Differences: Contains a thiazolidinone core instead of hydantoin, altering electronic properties and bioactivity. Demonstrated antimalarial activity (IC50 values against Plasmodium falciparum), contrasting with the deuterated hydantoin’s focus on mechanistic research .

Rezafungin Acetate

- Structure: A complex echinocandin antifungal agent containing a 4-hydroxyphenyl group .

- Key Differences :

Isotope-Labeled Analogues

DL-Lysine-2-15N 2HCl

5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3

- CAS Number: Not explicitly provided (see M-3635 in ).

- Molecular Weight : 276.33 g/mol .

- Comparison :

- Differs in isotopic labeling (13C3 vs. 15N2/D5), making it suitable for carbon-focused metabolic studies.

Physicochemical and Regulatory Comparisons

| Property | This compound | 5-(4-Methylphenyl)-5-phenylhydantoin | Thiazolidinone Derivative (Compound 4) |

|---|---|---|---|

| Molecular Weight (g/mol) | 275.32 | 266.29 | ~500 (estimated) |

| Isotopic Labeling | D5, 15N2 | None | None |

| Melting Point | Not reported | 225–228°C | Not reported |

| Primary Application | Biomedical research (tracers, standards) | Synthetic intermediate | Antimalarial drug candidate |

| Regulatory Status | Non-hazardous | Likely similar | Depends on bioactivity |

Research Implications

- Stable Isotope Applications: The deuterated hydantoin’s labeling enables precise pharmacokinetic studies, contrasting with non-labeled analogs used in bulk assays .

- Pathway-Specific Utility: Its involvement in apoptosis and ADC mechanisms highlights niche applications compared to broader-spectrum compounds like thiazolidinones .

Biological Activity

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2, also known as HPPHcom, is a derivative of phenytoin, a widely used anticonvulsant. This compound has garnered attention due to its potential biological activities and implications in pharmacology and toxicology. This article reviews the biological activity of HPPHcom, focusing on its pharmacokinetics, metabolic pathways, and clinical implications, supported by relevant case studies and research findings.

- Molecular Formula : C16H16N2O2

- Molecular Weight : 268.31 g/mol

- Isotopes : Contains deuterium (D) and nitrogen-15 (N) for enhanced analytical detection.

Pharmacokinetics

The pharmacokinetics of HPPHcom have been studied primarily in relation to its parent compound, phenytoin. Research indicates that HPPHcom can influence the metabolism of phenytoin, particularly in patients with renal impairment. A study highlighted significant discrepancies in phenytoin plasma concentrations measured by different assay methods, which were correlated with the levels of HPPHcom in patients with end-stage renal disease (ESRD). The findings suggest that elevated HPPHcom levels may lead to false elevations in phenytoin measurements due to cross-reactivity in immunoassays .

Metabolic Pathways

HPPHcom is primarily formed through the hydroxylation of phenytoin. The metabolism involves:

- Hydroxylation : Conversion of phenytoin to HPPHcom via cytochrome P450 enzymes.

- Conjugation : Further metabolism can involve glucuronidation or sulfation, affecting its excretion and bioavailability.

Study on ESRD Patients

A pivotal study examined the relationship between HPPHcom levels and phenytoin assays in ESRD patients. It was found that:

- Plasma Concentrations : In ESRD patients, the concentration of combined (unconjugated plus conjugated) HPPHcom was significantly elevated compared to those with normal renal function.

- Correlation with Assays : There was a strong correlation between HPPHcom levels and discrepancies observed in phenytoin concentrations measured by enzyme multiplied immunoassay technique (EMIT) versus high-pressure liquid chromatography (HPLC) .

Analytical Techniques

The detection and quantification of HPPHcom have been facilitated by advanced analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) : Utilized for separating metabolites in biological samples.

- Mass Spectrometry : Employed for precise identification and quantification of HPPHcom in plasma samples.

| Technique | Application | Key Findings |

|---|---|---|

| HPLC | Separation of metabolites | Effective for measuring HPPHcom levels |

| Mass Spectrometry | Identification of metabolites | High specificity and sensitivity |

Q & A

Basic Research Questions

Q. How is 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 synthesized, and what are the critical isotopic labeling considerations?

- Methodology : The synthesis involves introducing deuterium (D) at five positions and 15N at two nitrogen atoms. Key steps include:

- Deuterium incorporation : Using deuterated precursors (e.g., D5-phenyl derivatives) under controlled conditions to ensure high isotopic enrichment.

- 15N labeling : Employing 15N-enriched reagents (e.g., ammonium chloride or urea) during cyclization to form the hydantoin ring.

- Purification : Chromatographic techniques (e.g., HPLC) to achieve >99% isotopic purity, critical for minimizing background noise in mass spectrometry .

Q. What analytical techniques are most effective for characterizing isotopic purity and structural integrity?

- Methodology :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment by analyzing the mass-to-charge (m/z) ratio, distinguishing D5 and 15N2 labels from natural isotopes.

- Nuclear Magnetic Resonance (NMR) : 1H NMR confirms deuterium substitution (absence of proton signals at labeled positions), while 15N NMR validates nitrogen isotopic incorporation.

- Elemental Analysis : Combustion analysis verifies C, H, N, and O content, ensuring stoichiometric consistency with theoretical values .

Q. How does deuterium and 15N labeling impact the compound’s physicochemical properties?

- Methodology :

- Solubility : Deuteration may slightly reduce aqueous solubility due to increased hydrophobicity, as observed in structurally similar hydantoins (e.g., 5,5-dimethylhydantoin solubility in water: 5–10 mg/mL) .

- Stability : Isotopic labeling does not alter thermal stability (decomposition >295°C) but may affect photostability; controlled storage in inert atmospheres is recommended .

Q. What are the best practices for using this compound as an internal standard in transport studies?

- Methodology :

- Spike-and-Recovery : Pre-validate recovery rates (≥90%) in target matrices (e.g., placental tissue homogenates) to confirm minimal matrix interference.

- Calibration Curves : Co-elute labeled and non-labeled analogs during LC-MS/MS to correct for ion suppression/enhancement.

- Concentration Range : Use 1–100 ng/mL to match physiological relevance in glucose transporter inhibition assays .

Advanced Research Questions

Q. How to resolve discrepancies in pharmacokinetic data when using isotope-labeled vs. non-labeled analogs?

- Methodology :

- Isotope Effect Analysis : Compare metabolic half-lives (t1/2) of labeled vs. unlabeled compounds in vitro (e.g., liver microsomes). A >10% difference suggests significant kinetic isotope effects (KIEs), requiring adjusted pharmacokinetic models.

- Cross-Validation : Use orthogonal techniques (e.g., radioisotope tracing) to confirm transport rates in placental barrier models .

Q. What methodological challenges arise in quantifying this compound in complex biological matrices?

- Methodology :

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from lipid-rich matrices.

- Matrix Effects : Employ isotope dilution with a second labeled analog (e.g., 13C-labeled) to differentiate endogenous interferences.

- Limit of Quantification (LOQ) : Optimize MS parameters (e.g., collision energy) to achieve LOQ ≤1 ng/mL, essential for low-abundance placental studies .

Q. How to design experiments to study placental barrier transport mechanisms using this compound?

- Methodology :

- In Vitro Models : Use human trophoblast cell monolayers (e.g., BeWo b30) with transepithelial electrical resistance (TEER) ≥200 Ω·cm² to validate barrier integrity.

- Dose-Response : Test 0.1–100 µM concentrations to assess saturable transport (e.g., via sodium-dependent glucose transporters).

- Controls : Include non-labeled hydantoin and deuterium-free analogs to isolate isotope-specific effects .

Q. What are the implications of isotopic purity (e.g., 99% D and 15N) on experimental reproducibility?

- Methodology :

- Batch Variability : Test multiple synthesis batches via LC-MS to ensure ≤1% variance in isotopic abundance.

- Calibration Standards : Prepare fresh standards monthly to prevent deuterium exchange with ambient moisture, which can skew MS quantification.

- Documentation : Report lot-specific COA (Certificate of Analysis) data, including exact isotopic ratios, in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.